Racemic Cloprostenol (free acid) delivers a cost-effective, standardized luteolytic response for large-scale livestock reproduction management. Unlike sodium salt, its organic solvent solubility suits non-aqueous synthesis and formulation. Researchers use it as a reliable baseline comparator for evaluating novel isomerically pure prostaglandin analogs.
Cloprostenol is a widely used synthetic analog of prostaglandin F2α (PGF2α). It functions as a potent luteolytic agent, inducing the regression of the corpus luteum, which is a critical function in the reproductive cycle management of livestock. Chemically, the standard preparation of Cloprostenol is a racemic mixture, containing both the dextrorotatory (d) and levorotatory (l) optical isomers in approximately a 1:1 ratio. This isomeric composition is a primary consideration for procurement, as the biological activity is almost exclusively associated with the d-enantiomer, impacting dosage, cost-effectiveness, and application-specific suitability.
Substituting Cloprostenol (the racemic free acid) with its purified active isomer (d-cloprostenol), its sodium salt, or other PGF2α analogs like dinoprost is not a direct replacement and can lead to significant variations in processability and biological outcomes. The free acid form has different solubility profiles compared to the highly water-soluble sodium salt, making it suitable for non-aqueous formulations or as a precursor in organic synthesis, where the salt form would be incompatible. Furthermore, the racemic mixture contains approximately 50% of the less active l-isomer, which acts as an isomeric ballast. Using the pure d-isomer (d-cloprostenol) allows for a significantly lower effective dose, but at a different acquisition cost, making the racemic compound a distinct choice for applications where cost-effectiveness for a standard luteolytic response is prioritized over maximal potency per unit mass.
FP agonist class shows wide potency range; reported binding and functional profiles may not transfer across analogs.
Cloprostenol exhibits reported higher FP receptor affinity than latanoprost or fluprostenol; simple replacement may alter assay sensitivity.
Functional potency rank varies by tissue; iris, uterus, and vascular smooth muscle EC50 contexts differ markedly among FP analogs.
The biological luteolytic activity of Cloprostenol resides almost entirely in its dextrorotatory (+), or d-isomer, also known as R-cloprostenol. Comparative studies and regulatory assessments show that d-cloprostenol is the biologically active component, leading to a recommended therapeutic dose for cattle of 150 µg, compared to 500 µg for the racemic mixture (dl-cloprostenol). This indicates that the racemic mixture contains approximately 50% non-functional isomeric load for its primary application, offering a different cost-to-potency ratio compared to the pure, higher-activity enantiomer.
| Evidence Dimension | Therapeutic Dose in Cattle (Luteolysis) |
| Target Compound Data | 500 µg (for racemic dl-Cloprostenol) |
| Comparator Or Baseline | d-Cloprostenol (active isomer): 150 µg |
| Quantified Difference | Racemic Cloprostenol requires a ~3.3-fold higher dose by mass for the same biological effect as pure d-cloprostenol. |
| Conditions | Intramuscular administration for induction of luteolysis in cattle. |
For buyers prioritizing cost-per-treatment in standard protocols, the racemic mixture offers a well-established, effective option, whereas projects requiring maximal potency or minimal dosage volume should select the pure d-isomer.
In competitive binding assays using bovine corpus luteum cell membranes, the binding of cloprostenol to the PGF2α receptor is highly stereospecific. The pure active isomer, d-cloprostenol, was found to be equipotent to natural PGF2α (dinoprost) in inhibiting the binding of a radiolabeled ligand. In contrast, the racemic mixture, dl-cloprostenol, was approximately 150 times less potent. This demonstrates that the l-isomer does not significantly contribute to receptor binding and effectively dilutes the active component.
| Evidence Dimension | Inhibition of [3H]PGF2α Binding (Potency) |
| Target Compound Data | ~150-fold less potent than PGF2α |
| Comparator Or Baseline | d-Cloprostenol: Equipotent to PGF2α. l-Cloprostenol: Significantly less potent. |
| Quantified Difference | The racemic mixture is ~150x less potent in receptor binding than the pure active d-isomer or natural PGF2α. |
| Conditions | In vitro radioligand binding assay on bovine corpus luteum cell membranes. |
This provides a mechanistic basis for the higher dosage requirement of racemic cloprostenol and positions it as a choice for applications where mimicking the exact binding potency of natural PGF2α is less critical than achieving a functional, supra-physiological response at a different price point.
A critical procurement differentiator is the compound's form: free acid (Cloprostenol) versus salt (Cloprostenol Sodium). Cloprostenol Sodium is described as being more water-soluble than the free acid. Technical datasheets for the sodium salt report high aqueous solubility (e.g., 115 mg/mL in H2O), making it the standard choice for injectable aqueous formulations. In contrast, the free acid form is soluble in organic solvents like ethanol and DMSO (~50 mg/mL), making it suitable for non-aqueous delivery systems or as a starting material for further chemical modification where an aqueous-soluble salt would be inappropriate.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in organic solvents such as ethanol and DMSO (~50 mg/ml). |
| Comparator Or Baseline | Cloprostenol Sodium: Freely soluble in water (e.g., 115 mg/mL or 150 mg/mL). |
| Quantified Difference | Significant difference in solvent compatibility; the sodium salt is optimized for aqueous systems while the free acid is suited for organic systems. |
| Conditions | Standard laboratory conditions for solubility testing. |
This directly impacts material selection for formulation development and chemical synthesis; buyers must choose the free acid for organic-phase processes and the sodium salt for standard aqueous-based veterinary injections.
For large-scale veterinary applications in cattle or swine, where the goal is reliable induction of luteolysis for estrus synchronization, racemic Cloprostenol is a pragmatic choice. Its efficacy is well-documented at the standard 500 µg dose for cattle, providing a balance between acquisition cost and proven reproductive outcomes, making it suitable for routine herd health protocols where the use of a more expensive, pure isomer is not economically justified.
As the free acid, Cloprostenol's solubility in organic solvents makes it a viable starting material for medicinal chemistry and process development. Researchers aiming to create novel prostaglandin analogs or ester prodrugs would select the free acid form for its compatibility with non-aqueous reaction conditions, a scenario where the highly water-soluble sodium salt would be unsuitable.
In research settings, racemic Cloprostenol serves as an essential baseline comparator for evaluating new, isomerically pure prostaglandin analogs. Its well-characterized, mixed-isomer activity profile and lower receptor binding potency compared to d-cloprostenol or PGF2α allow researchers to quantify the specific therapeutic advantages and stereoselectivity of novel compounds.
Irritant